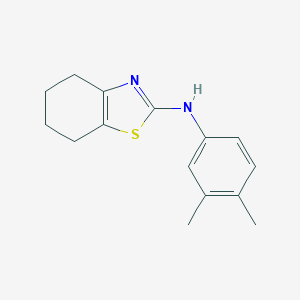
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a trichloro-oxopentan-yl side chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the alkylation of cyclohexane-1,3-dione with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane-1,3-dione, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloro group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its trichloro group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another cyclohexane derivative with distinct functional groups.
Uniqueness
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is unique due to its trichloro-oxopentan-yl side chain, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17Cl3O3 |
|---|---|
Molecular Weight |
327.6g/mol |
IUPAC Name |
5,5-dimethyl-2-(1,1,1-trichloro-4-oxopentan-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H17Cl3O3/c1-7(17)8(4-13(14,15)16)11-9(18)5-12(2,3)6-10(11)19/h8,11H,4-6H2,1-3H3 |
InChI Key |
RIEWMHYKQFOXGC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
Canonical SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(3-methoxyanilino)-2-oxoethyl] thiocarbamate](/img/structure/B394097.png)
![3'-(4-ethoxyphenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394098.png)


![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE](/img/structure/B394104.png)
![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)
![6-(2-chlorobenzylidene)-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394107.png)
![3-(Isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394108.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B394110.png)
![2-(benzylsulfanyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394115.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B394116.png)
![2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B394119.png)

